molecular formula C22H18O3S B2683941 4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate CAS No. 331460-50-5

4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate

Cat. No. B2683941
CAS RN: 331460-50-5
M. Wt: 362.44
InChI Key: QZNOYFZZAPUYJX-XYOKQWHBSA-N
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Description

“4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate” is a chemical compound with the molecular formula C22H18O3S . It has an average mass of 362.441 Da and a monoisotopic mass of 362.097656 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 553.3±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It has an enthalpy of vaporization of 83.4±3.0 kJ/mol and a flash point of 288.4±30.1 °C . The compound has a molar refractivity of 106.8±0.3 cm3, and it has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds . It has an ACD/LogP of 5.91 .

Scientific Research Applications

Environmental Fate and Toxicity

One study focused on the environmental fate and ecotoxicity of alkylphenols, which are structurally related to the queried compound. Alkylphenols are degradation products of alkylphenol ethoxylates used in surfactants, showing persistence and endocrine-disrupting effects in the environment. This review emphasizes the need for understanding the environmental impact and mechanisms of toxicity associated with these compounds, potentially paralleling the environmental considerations required for "4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate" (Ying, Williams, & Kookana, 2002).

Chemosensor Applications

Research has identified fluorescent chemosensors based on 4-methyl-2,6-diformylphenol, which shares structural motifs with the queried compound. These chemosensors can detect a variety of analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. This suggests potential applications of "4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate" in developing novel chemosensors for environmental monitoring or biomedical diagnostics (Roy, 2021).

Anti-cancer and Anti-inflammatory Potential

The review on "4′-Geranyloxyferulic acid" highlights its anti-cancer and anti-inflammatory properties. Although structurally distinct, the interest in oxyprenylated compounds for their bioactivities suggests that "4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate" may also hold promise in pharmacological research targeting cancer and inflammation (Epifano, Fiorito, Taddeo, & Genovese, 2015).

Chemical and Biological Properties

Another study focused on the synthesis, chemical transformations, and potential bioactivities of thiophene analogues, such as benzidine and 4-aminobiphenyl derivatives, which are structurally related to the queried compound. This research underscores the importance of understanding the chemical behavior and potential bioactivities of thiophene compounds, which may extend to "4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate" in terms of carcinogenicity and molecular mechanisms (Ashby, Styles, Anderson, & Paton, 1978).

properties

IUPAC Name

[4-[(E)-3-(2,4-dimethylphenyl)-3-oxoprop-1-enyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O3S/c1-15-5-11-19(16(2)14-15)20(23)12-8-17-6-9-18(10-7-17)25-22(24)21-4-3-13-26-21/h3-14H,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNOYFZZAPUYJX-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate

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